molecular formula C11H14N2O2S B4765123 N-(cyanomethyl)-2,4,6-trimethylbenzenesulfonamide

N-(cyanomethyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No. B4765123
M. Wt: 238.31 g/mol
InChI Key: IGJHNPIPTAJZNY-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2,4,6-trimethylbenzenesulfonamide, also known as TCMCB, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. TCMCB is a sulfonamide derivative that has been synthesized through a simple and efficient method. In

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2,4,6-trimethylbenzenesulfonamide in its antitumor activity is not fully understood. However, it has been suggested that N-(cyanomethyl)-2,4,6-trimethylbenzenesulfonamide may inhibit the growth of cancer cells by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. In MOFs, N-(cyanomethyl)-2,4,6-trimethylbenzenesulfonamide acts as a bridging ligand that connects metal ions to form a three-dimensional network. The resulting MOFs exhibit high surface area and porosity, which allows for efficient gas storage and separation. In analytical chemistry, N-(cyanomethyl)-2,4,6-trimethylbenzenesulfonamide forms a complex with copper ions, which can be detected using UV-Vis spectroscopy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(cyanomethyl)-2,4,6-trimethylbenzenesulfonamide have not been extensively studied. However, it has been reported that N-(cyanomethyl)-2,4,6-trimethylbenzenesulfonamide exhibits low toxicity and does not cause significant adverse effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(cyanomethyl)-2,4,6-trimethylbenzenesulfonamide is its simplicity of synthesis and high purity level. N-(cyanomethyl)-2,4,6-trimethylbenzenesulfonamide is also relatively stable and can be stored for extended periods without significant degradation. However, one limitation of N-(cyanomethyl)-2,4,6-trimethylbenzenesulfonamide is its low solubility in water, which may limit its applications in aqueous environments.

Future Directions

There are several future directions for the study of N-(cyanomethyl)-2,4,6-trimethylbenzenesulfonamide. In medicinal chemistry, further studies are needed to elucidate the mechanism of action of N-(cyanomethyl)-2,4,6-trimethylbenzenesulfonamide in its antitumor activity and to evaluate its potential as a therapeutic agent. In material science, the synthesis of novel MOFs using N-(cyanomethyl)-2,4,6-trimethylbenzenesulfonamide as a building block could lead to the development of new materials with improved gas storage and separation properties. In analytical chemistry, the development of new methods for the determination of trace amounts of copper using N-(cyanomethyl)-2,4,6-trimethylbenzenesulfonamide could have significant environmental applications.
Conclusion:
In conclusion, N-(cyanomethyl)-2,4,6-trimethylbenzenesulfonamide is a sulfonamide derivative that has been synthesized through a simple and efficient method. N-(cyanomethyl)-2,4,6-trimethylbenzenesulfonamide has potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. N-(cyanomethyl)-2,4,6-trimethylbenzenesulfonamide exhibits antitumor activity, acts as a building block for MOFs, and can be used as a reagent for the determination of trace amounts of copper. N-(cyanomethyl)-2,4,6-trimethylbenzenesulfonamide is relatively stable and exhibits low toxicity. However, its low solubility in water may limit its applications in aqueous environments. Further studies are needed to elucidate the mechanism of action of N-(cyanomethyl)-2,4,6-trimethylbenzenesulfonamide and to explore its potential in various fields.

Scientific Research Applications

N-(cyanomethyl)-2,4,6-trimethylbenzenesulfonamide has been studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, N-(cyanomethyl)-2,4,6-trimethylbenzenesulfonamide has been shown to exhibit antitumor activity against various cancer cell lines. In material science, N-(cyanomethyl)-2,4,6-trimethylbenzenesulfonamide has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation. In analytical chemistry, N-(cyanomethyl)-2,4,6-trimethylbenzenesulfonamide has been used as a reagent for the determination of trace amounts of copper in water samples.

properties

IUPAC Name

N-(cyanomethyl)-2,4,6-trimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c1-8-6-9(2)11(10(3)7-8)16(14,15)13-5-4-12/h6-7,13H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJHNPIPTAJZNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-2,4,6-trimethylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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